Methyl selenol, also known as methaneselenol, is an organoselenium compound with the chemical formula . It is structurally similar to thiols, featuring a methyl group bonded to a selenol group. The C−Se bond is approximately 196 picometers long, which is about 8% longer than the corresponding C−S bond in thiols. Methyl selenol is characterized by its high nucleophilicity and cytotoxic properties, making it of significant interest in biological and pharmacological research
These reactions highlight the compound's versatility in organic synthesis .
Methyl selenol exhibits significant biological activity, particularly in cancer research. It has been identified as a potent inducer of apoptosis in cancer cells and is believed to contribute to the anticancer effects of selenium compounds. The compound's cytotoxicity is enhanced when combined with S-adenosylmethionine, leading to increased reactive oxygen species production, which may facilitate its anticancer properties . Additionally, methyl selenol plays a role in redox cycling within biological systems, acting as a radical scavenger due to its superior nucleophilicity compared to hydrogen selenide
Methyl selenol can be synthesized through several methods: Methyl selenol shares similarities with other organoselenium compounds, particularly those containing selenium-sulfur bonds. Here are some comparable compounds: Methyl selenol's unique properties stem from its small size and high nucleophilicity, which enhance its biological activity compared to these related compounds
Research into the interactions of methyl selenol with biological systems has revealed its importance in redox reactions. It interacts with thioredoxin and glutaredoxin systems, enhancing the reduction of oxidized substrates and contributing to cellular defense mechanisms against oxidative stress. Studies have shown that methyl selenol can increase the cytotoxicity of other selenium compounds when combined with S-adenosylmethionine, indicating a synergistic effect that may enhance therapeutic outcomes in cancer treatment
Similar Compounds: Comparison
Compound Name Chemical Formula Unique Properties Dimethylselenide Less nucleophilic than methyl selenol; used in organic synthesis. Ethaneselenol Similar reactivity but less biologically active than methyl selenol. Selenocysteine Contains a selenol group; critical for enzyme function but differs structurally from methyl selenol. Dimethyl diselenide A dimeric form that exhibits different reactivity patterns compared to methyl selenol.
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